N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUNPPDJWQDWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes under oxidative conditions. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps include the preparation of the intermediate Schiff base, followed by cyclization and purification using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The benzimidazole ring structure allows for strong binding to DNA and enzymes involved in cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several benzimidazole- and benzamide-based derivatives reported in the evidence. Key comparisons include:
Key Observations:
- Methoxy vs. However, halogens (e.g., fluorine in ) often confer metabolic stability and stronger enzyme interactions via halogen bonding .
- Heterocyclic Appendages: Compounds with triazole-thiazole acetamide chains () exhibit extended molecular footprints, likely influencing binding kinetics in enzyme pockets. In contrast, the target compound’s simpler benzimidazole-phenyl-benzamide structure may favor synthetic accessibility and reduced steric hindrance .
- The CNS-penetrant mGlu7 modulator () further underscores the therapeutic relevance of benzamide scaffolds .
Physicochemical Properties
- Melting Points and Solubility: Methoxy groups (as in the target compound) typically lower melting points compared to halogenated analogues (e.g., 9c in , m.p. >200°C) but improve solubility in organic solvents .
- Spectroscopic Data: The target compound’s 1H NMR would show characteristic methoxy singlet (~δ 3.8 ppm) and benzimidazole aromatic protons (~δ 7.5–8.5 ppm), aligning with data in (e.g., 9f’s OCH3 at δ 55.11 ppm in 13C NMR) .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H17N3O2
- Molecular Weight : 305.35 g/mol
The biological activity of this compound has been linked to its interactions with various biological targets, particularly in cancer therapy. Research indicates that it may act as an inhibitor of specific kinases involved in tumor progression.
Key Mechanisms:
- Kinase Inhibition : The compound has demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways associated with cancer proliferation.
- Antiproliferative Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines.
Biological Activity Data
The following table summarizes the biological activity data of this compound against different cancer cell lines:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition of FGFRs : A study highlighted that derivatives of benzodiazole compounds exhibit potent inhibition against FGFRs, with IC50 values ranging from 0.9 to 69.1 nM for various derivatives, indicating a promising therapeutic target for treatment-resistant cancers .
- Antitumor Activity : In vivo studies demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models, achieving tumor growth inhibition (TGI) rates exceeding 66% at optimal doses .
- Structure-Activity Relationship (SAR) : Research into the SAR of benzodiazole derivatives has shown that modifications to the phenyl and methoxy groups can enhance biological activity, suggesting avenues for further development .
Q & A
(Basic) What are the critical steps in synthesizing N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide to optimize yield and purity?
Methodological Answer:
Synthesis requires careful optimization of reaction parameters:
- Temperature and Solvent Selection : Reactions involving benzodiazole precursors (e.g., o-phenylenediamine) often require reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Coupling Agents : Use of coupling reagents (e.g., EDCI/HOBt) ensures efficient amide bond formation between the benzodiazole and methoxybenzamide moieties .
- By-Product Mitigation : Side reactions, such as over-alkylation or cyclization, are minimized by controlling stoichiometry and reaction time .
- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns or recrystallization from ethanol/water mixtures ensures ≥95% purity .
(Advanced) How can molecular docking and biophysical assays elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses of the compound to targets (e.g., kinases or GPCRs). The benzodiazole ring’s planar structure facilitates π-π stacking with aromatic residues, while the methoxy group may engage in hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (ka/kd) using immobilized targets reveals affinity (KD values in µM–nM range) .
- Fluorescence Quenching : Titration experiments monitor changes in intrinsic fluorescence of the target protein upon compound binding, providing thermodynamic data .
(Basic) Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzodiazole aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water gradient) assesses purity, with UV detection at 254 nm .
(Advanced) How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50 vs. EC50) .
- Solubility Limitations : Low aqueous solubility may reduce apparent activity; use of co-solvents (e.g., DMSO ≤0.1%) or nanoformulation improves bioavailability .
- Metabolic Stability : Hepatic microsome assays identify rapid degradation pathways (e.g., demethylation of the methoxy group), guiding structural modifications .
(Advanced) How do structural modifications to the benzodiazole or methoxy groups affect pharmacokinetics and target engagement?
Methodological Answer:
- Benzodiazole Modifications : Introducing electron-withdrawing groups (e.g., -F) enhances metabolic stability but may reduce membrane permeability .
- Methoxy Group Replacement : Substituting -OCH3 with -CF3 improves lipophilicity (logP ↑) but could alter binding kinetics due to steric effects .
- In Silico ADMET Predictors : Tools like SwissADME predict changes in absorption and toxicity profiles, guiding SAR optimization .
(Basic) What are common synthetic by-products, and how are they characterized?
Methodological Answer:
- By-Products :
- Characterization :
(Advanced) What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR Knockout Models : Target gene knockout in cell lines (e.g., CRISPR-Cas9) confirms on-target effects .
- Chemical Proteomics : Activity-based protein profiling (ABPP) using a biotinylated analog identifies off-target interactions .
- In Vivo Pharmacodynamics : Dose-response studies in rodent models correlate plasma concentrations (measured via LC-MS/MS) with efficacy .
(Basic) How is stability assessed under varying storage and experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 14 days, followed by HPLC analysis, identifies degradation products (e.g., hydrolysis of the amide bond) .
- Solution Stability : PBS or cell culture media (pH 7.4) stability assessed over 24–72 hours at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
